N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
CAS No.: 946237-43-0
Cat. No.: VC5014832
Molecular Formula: C18H13ClN4O3S
Molecular Weight: 400.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946237-43-0 |
|---|---|
| Molecular Formula | C18H13ClN4O3S |
| Molecular Weight | 400.84 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
| Standard InChI | InChI=1S/C18H13ClN4O3S/c1-26-13-5-4-10(7-12(13)19)22-14(24)8-23-9-21-15-11-3-2-6-20-17(11)27-16(15)18(23)25/h2-7,9H,8H2,1H3,(H,22,24) |
| Standard InChI Key | AXWXFZCRVCHZSO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)Cl |
Introduction
N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound featuring a unique tricyclic structure with nitrogen atoms in the ring system. This compound belongs to the category of triazatricyclo compounds, which are known for their intricate molecular arrangements and potential biological activities. The CAS number for this compound is 946235-44-5, indicating its specific chemical identity.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves a series of complex organic reactions. These reactions often require solvents such as dichloromethane, acetonitrile, and ethanol to facilitate the formation of the desired molecular structure. The compound can undergo various chemical transformations, which are crucial for its potential applications in drug discovery and medicinal chemistry.
Biological Activity and Potential Applications
Research suggests that N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide may exhibit significant biological activity. It could interact with specific enzymes or receptors, potentially inhibiting certain biological pathways. This compound's structural features suggest it could have applications in treating various diseases, although further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Stability and Handling
The stability of the compound under different conditions, such as light and heat, is essential for its applications but requires further experimental investigation. This includes assessing its degradation pathways and stability in various solvents and environments.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | Tricyclic structure with nitrogen atoms | Complex arrangement of rings and functional groups |
| 4-Methoxyphenyl N-(3-chloro-4-methylphenyl)carbamate | Similar aromatic systems | Different functional groups |
| 3-Chloro-4-methylphenyl isocyanate | Precursor in synthesis | Lacks sulfonamide functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume